N-(1,3-benzodioxol-5-ylmethyl)-3-(5-methyl-2H-tetrazol-2-yl)tricyclo[3.3.1.1~3,7~]decane-1-carboxamide
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Overview
Description
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-3-(5-METHYL-2H-1,2,3,4-TETRAZOL-2-YL)ADAMANTANE-1-CARBOXAMIDE is a complex organic compound characterized by its unique structure, which includes a benzodioxole moiety, a tetrazole ring, and an adamantane core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-3-(5-METHYL-2H-1,2,3,4-TETRAZOL-2-YL)ADAMANTANE-1-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the benzodioxole and tetrazole intermediates. The adamantane core is then functionalized to introduce the carboxamide group. Common synthetic routes include:
Preparation of Benzodioxole Intermediate: This step involves the formation of the benzodioxole ring through cyclization reactions, often using reagents like catechol and formaldehyde under acidic conditions.
Synthesis of Tetrazole Intermediate: The tetrazole ring is typically synthesized via cycloaddition reactions involving azides and nitriles, often under thermal or catalytic conditions.
Functionalization of Adamantane: The adamantane core is functionalized by introducing a carboxamide group through reactions with amines and carboxylic acids or their derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-3-(5-METHYL-2H-1,2,3,4-TETRAZOL-2-YL)ADAMANTANE-1-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzodioxole and tetrazole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogenation catalysts (e.g., palladium on carbon), lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its structural properties may be useful in the development of advanced materials, such as polymers or nanomaterials.
Biological Studies: The compound can be used in studies to understand its interactions with biological molecules and its potential therapeutic effects.
Mechanism of Action
The mechanism of action of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-3-(5-METHYL-2H-1,2,3,4-TETRAZOL-2-YL)ADAMANTANE-1-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole and tetrazole moieties may play a role in binding to these targets, while the adamantane core provides structural stability. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine: This compound shares the benzodioxole moiety but differs in its overall structure and functional groups.
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds also contain the benzodioxole moiety and have been studied for their anticancer properties.
Uniqueness
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-3-(5-METHYL-2H-1,2,3,4-TETRAZOL-2-YL)ADAMANTANE-1-CARBOXAMIDE is unique due to its combination of the benzodioxole, tetrazole, and adamantane moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C21H25N5O3 |
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Molecular Weight |
395.5 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-3-(5-methyltetrazol-2-yl)adamantane-1-carboxamide |
InChI |
InChI=1S/C21H25N5O3/c1-13-23-25-26(24-13)21-8-15-4-16(9-21)7-20(6-15,11-21)19(27)22-10-14-2-3-17-18(5-14)29-12-28-17/h2-3,5,15-16H,4,6-12H2,1H3,(H,22,27) |
InChI Key |
XNEGYNRUWLLOPD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(N=N1)C23CC4CC(C2)CC(C4)(C3)C(=O)NCC5=CC6=C(C=C5)OCO6 |
Origin of Product |
United States |
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